molecular formula C8H5F3O2 B057496 2,3,6-Trifluorophenylacetic acid CAS No. 114152-23-7

2,3,6-Trifluorophenylacetic acid

Cat. No. B057496
M. Wt: 190.12 g/mol
InChI Key: QRAZASHLGLHKEB-UHFFFAOYSA-N
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Description

Trifluorophenylacetic acids, including compounds similar to 2,3,6-Trifluorophenylacetic acid, are an important class of chemical compounds with broad applications in organic synthesis, material science, and as intermediates in pharmaceutical chemistry. The fluorine atoms significantly influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of trifluorophenylacetic acid derivatives typically involves halogenation, carboxylation, and fluorination reactions of aromatic compounds. For example, 2, 4, 5-Trifluorophenylacetic acid was synthesized from 1, 2, 4, 5-tetrafluorobenzene and ethyl cyanoacetate through substitution and hydrolysis decarboxylation processes, providing a new pathway to trifluorophenylacetic acid derivatives without using toxic cyanide (Bao Zhang-shu, 2014).

Molecular Structure Analysis

The molecular structure of trifluorophenylacetic acid derivatives reveals the influence of fluorine atoms on the electronic distribution within the molecule. The fluorine atoms induce a strong electron-withdrawing effect, affecting the acidity of the carboxylic group and the reactivity of the aromatic ring.

Chemical Reactions and Properties

Trifluorophenylacetic acid derivatives participate in various chemical reactions, including esterification, amide formation, and coupling reactions. Their electron-withdrawing fluorine atoms make them unique reagents in organic synthesis for introducing fluorinated motifs into complex molecules. For instance, reactions of trifluorotriacetic acid lactone with amines demonstrated regioselective nucleophilic attack different from non-fluorinated analogs, leading to the formation of fluorinated azaheterocycles (V. V. Fedin et al., 2022).

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : Research has been conducted on the synthesis of various fluorinated compounds like 2,4,5-Trifluorophenylacetic acid, which is structurally similar to 2,3,6-Trifluorophenylacetic acid. These fluorinated compounds have applications in pharmaceuticals and agrochemicals due to their unique properties (Zhang-shu, 2014).

  • Catalysis in Organic and Organometallic Chemistry : Trifluorophenyl derivatives, including those related to 2,3,6-Trifluorophenylacetic acid, are used in catalysis. For example, Tris(pentafluorophenyl)borane, a related compound, is used in catalytic reactions like hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).

  • Development of Fluorescence Probes : Fluorinated compounds have been used in the development of novel fluorescence probes. These probes are essential for detecting reactive oxygen species and can have significant implications in biological and chemical research (Setsukinai et al., 2003).

  • High-Performance Liquid Chromatography (HPLC) : In the analytical chemistry field, trifluorophenylacetic acid derivatives are used for the separation of positional isomers, demonstrating their importance in pharmaceutical process development (Pinto et al., 2005).

  • Synthesis of Pyridine Derivatives : Pyridine derivatives, which have broad applications in pharmaceuticals and agrochemicals, are synthesized using compounds structurally similar to 2,3,6-Trifluorophenylacetic acid (Maleki, 2015).

  • Borylation Chemistry : Fluorinated compounds like 2,3,6-Trifluorophenylacetic acid are significant in borylation chemistry, which has vast applications in organic synthesis and pharmaceuticals (Lawson & Melen, 2017).

  • Lewis Acid Catalysis : Compounds similar to 2,3,6-Trifluorophenylacetic acid have been used in Lewis acid catalysis, demonstrating their utility in enhancing reaction efficiencies (Ishihara et al., 1996).

  • Environmental Toxicology Studies : Studies on the environmental impact and toxicology of fluorinated herbicides like 2,4-D, structurally related to 2,3,6-Trifluorophenylacetic acid, are crucial for understanding their ecological effects (Zuanazzi et al., 2020).

  • Derivatization in Analytical Methods : The derivatization of carboxylic acids using trifluorinated compounds for enhanced detection in analytical methods like chromatography is another application area (Ford et al., 2007).

  • Stabilization of Catalytic Sites : In the field of catalysis, fluorinated compounds like 2,3,6-Trifluorophenylacetic acid are employed for stabilizing active catalytic sites (Karl et al., 1997).

Safety And Hazards

2,3,6-Trifluorophenylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation when handling it .

properties

IUPAC Name

2-(2,3,6-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAZASHLGLHKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380722
Record name 2,3,6-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluorophenylacetic acid

CAS RN

114152-23-7
Record name 2,3,6-Trifluorophenylacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trifluorophenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorophenylacetic acid
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Synthesis routes and methods

Procedure details

Ethyl 2-(2,3,6-trifluorophenyl)acetate (16.2 g) is dissolved in ethanol (60 ml). The mixture is stirred and thereto is added 3N sodium hydroxide (200 ml), and the mixture is stirred at 70° C. for one hour. After cooling, 6N hydrochloric acid (120 ml) is added to the mixture. The resulting white powdery precipitates are dissolved by adding thereto diethyl ether. The diethyl ether layer is separated and dried over magnesium sulfate and then concentrated under reduced pressure to give 2-(2,3,6-trifluorophenyl)acetic acid (13.9 g), as white crystals.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Pinto, V Antonucci, C Moeder… - Journal of liquid …, 2005 - Taylor & Francis
Trifluorophenylacetic acid (TFPAA) was synthesized from 2,4,5‐trifluorophenyl bromide and malonic acid starting materials as part of process development for a pharmaceutical …
Number of citations: 1 www.tandfonline.com
P Martelletti, F Cipolla, M Capi, M Curto… - Drugs …, 2020 - researchgate.net
Atogepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist and is currently under clinical investigation for preventive treatment of migraine. Its inhibitory activity on …
Number of citations: 14 www.researchgate.net
CL Barhate, EL Regalado, ND Contrella, J Lee… - Analytical …, 2017 - ACS Publications
Chromatographic separation and analysis of complex mixtures of closely related species is one of the most challenging tasks in modern pharmaceutical analysis. In recent years, two-…
Number of citations: 130 pubs.acs.org

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